2-Hexenoic acid, 2-methyl-
Overview
Description
“2-Hexenoic acid, 2-methyl-” is a fatty acid with the molecular formula C7H12O2 . It has been identified as one of the volatile flavor compounds in the peel and pulp of doum fruit . It is also found in human sweat and contributes to body odor .
Molecular Structure Analysis
The molecular structure of “2-Hexenoic acid, 2-methyl-” can be analyzed using various techniques such as gas chromatography coupled to mass spectrometry (GC-MS) and infrared spectroscopy . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“2-Hexenoic acid, 2-methyl-” has a density of 1.0±0.1 g/cm3, a boiling point of 205.0±0.0 °C at 760 mmHg, and a flash point of 132.0±9.6 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and three freely rotating bonds .
Scientific Research Applications
Kinetics and Catalysis
Kinetics of Methyl Sorbate Hydrogenation : Research by Kukula and Červený (1999) demonstrated the use of 2-Hexenoic acid, 2-methyl- (as methyl trans-2-hexenoate) in studying hydrogenation kinetics, particularly its transformation into methyl hexanoate using various metallic catalysts like Pt, Pd, Rh, and Ni (Kukula & Červený, 1999).
Hydrogenation on Supported Metal Catalysts : Kluson et al. (1996) investigated the hydrogenation of 2,4-hexadienoic acid methyl ester, involving the formation of 2-hexenoic and 3-hexenoic acids, and identified palladium as the most effective catalyst (Kluson, Kukula, Kyslingerova, & Červený, 1996).
Chemical Analysis and Identification
Identification of Odorous Substances : Smith et al. (1969) isolated and identified trans-3-methyl-2-hexenoic acid in the sweat of schizophrenic patients using gas chromatography and mass spectrometry, highlighting its relevance in medical diagnostics (Smith, Thompson, & Koster, 1969).
Thermal Oxidation Studies : Research by Whitlock and Nawar (1976) on the thermal oxidation of mono-unsaturated short-chain fatty acids including methyl 2-hexenoate, provided insights into the formation of various decomposition products like aldehydes, ketones, and dimers (Whitlock & Nawar, 1976).
Biological and Environmental Aspects
Metabolism in Liver Microsomes : A study by Pennanen et al. (1996) on the metabolism of 2-ethylhexanoic acid in liver microsomes discovered the production of unsaturated 2-ethyl-5-hexenoic acid, indicating its role in biological processes (Pennanen, Kojo, Pasanen, Liesivuori, Juvonen, & Komulainen, 1996).
Antifungal Activity : Zhang et al. (2010) isolated 5-hydroxyl-5-methyl-2-hexenoic acid from Actinoplanes sp. HBDN08, demonstrating its strong in vitro and in vivo antifungal activity, thus presenting potential applications in agriculture or medicine (Zhang, Wang, Yan, Jiang, Wang, Li, & Xiang, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-methylhex-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVMBAFZSPEQU-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067422 | |
Record name | 2-Hexenoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexenoic acid, 2-methyl- | |
CAS RN |
28897-58-7, 97961-66-5 | |
Record name | 2-Hexenoic acid, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028897587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexenoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhex-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-2-hexenoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZM6AC2ZNF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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